molecular formula C17H22N2O4S2 B14447106 Dansyl-D-methionine CAS No. 77481-10-8

Dansyl-D-methionine

Cat. No.: B14447106
CAS No.: 77481-10-8
M. Wt: 382.5 g/mol
InChI Key: ADWOYRHKFIZWFB-CQSZACIVSA-N
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Description

Dansyl-D-methionine is a derivative of the amino acid methionine, where the dansyl group (1-dimethylaminonaphthalene-5-sulfonyl) is attached to the amino group of methionine. This compound is widely used in biochemical research due to its fluorescent properties, which make it useful for labeling and detecting proteins and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-D-methionine typically involves the reaction of methionine with dansyl chloride. The reaction is carried out in a basic aqueous solution, often using sodium bicarbonate as the base. The reaction proceeds at room temperature and yields the dansylated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and high-performance liquid chromatography (HPLC) is common to monitor and purify the product .

Chemical Reactions Analysis

Types of Reactions

Dansyl-D-methionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dansyl-D-methionine is extensively used in various fields of scientific research:

Mechanism of Action

The mechanism by which Dansyl-D-methionine exerts its effects is primarily through its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection and quantification of the labeled molecule. The molecular targets are typically the amino groups of proteins and peptides, which react with the dansyl chloride to form a stable fluorescent product .

Comparison with Similar Compounds

Similar Compounds

    Dansyl-L-methionine: The L-isomer of methionine dansylated at the amino group.

    Dansyl-L-lysine: Lysine dansylated at the amino group.

    Dansyl-L-arginine: Arginine dansylated at the amino group.

Uniqueness

Dansyl-D-methionine is unique due to its specific stereochemistry (D-isomer) and its application in studying the behavior of D-amino acids in biological systems. This is in contrast to the more commonly studied L-isomers, providing insights into the role of D-amino acids in various biological processes .

Properties

CAS No.

77481-10-8

Molecular Formula

C17H22N2O4S2

Molecular Weight

382.5 g/mol

IUPAC Name

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H22N2O4S2/c1-19(2)15-8-4-7-13-12(15)6-5-9-16(13)25(22,23)18-14(17(20)21)10-11-24-3/h4-9,14,18H,10-11H2,1-3H3,(H,20,21)/t14-/m1/s1

InChI Key

ADWOYRHKFIZWFB-CQSZACIVSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CCSC)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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